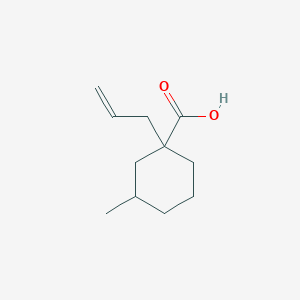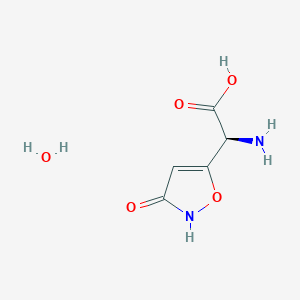
(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a psychoactive compound and a prodrug of muscimol, which means it is metabolized into muscimol in the body. Ibotenic acid monohydrate is known for its neurotoxic properties and is used in scientific research to study brain function and neurodegenerative diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ibotenic acid can be synthesized through various methods, including the decarboxylation of ibotenic acid to muscimol . One method involves treating ibotenic acid with tritiated water in dimethyl sulfoxide at ambient temperature . This method is straightforward and yields high specific activity muscimol.
Industrial Production Methods: Industrial production of ibotenic acid monohydrate typically involves extraction from Amanita muscaria mushrooms. The mushrooms are harvested, dried, and then subjected to hydroalcoholic extraction to isolate ibotenic acid . The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions: Ibotenic acid undergoes several types of chemical reactions, including decarboxylation, oxidation, and substitution .
Common Reagents and Conditions:
Decarboxylation: This reaction can be induced by heating ibotenic acid in the presence of tritiated water.
Oxidation: Ibotenic acid can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Substitution reactions can occur at the amino group or the hydroxyl group of ibotenic acid.
Major Products:
Muscimol: The primary product of the decarboxylation of ibotenic acid.
Various oxidized derivatives: Products formed from the oxidation of ibotenic acid.
Applications De Recherche Scientifique
Ibotenic acid monohydrate has a wide range of applications in scientific research:
Pharmacology: Ibotenic acid is used as a non-specific agonist of glutamate receptors, including NMDA and metabotropic glutamate receptors.
Toxicology: It is studied for its neurotoxic effects and potential therapeutic applications in treating neurological disorders.
Cancer Research: Extracts containing ibotenic acid have been evaluated for their cytotoxic effects against cancer cell lines.
Mécanisme D'action
Ibotenic acid acts as an agonist of glutamate receptors, specifically NMDA and metabotropic glutamate receptors (mGluR1 and mGluR5) . It mimics the action of glutamate, a major excitatory neurotransmitter in the brain, leading to increased neuronal activity. This can result in excitotoxicity, where excessive stimulation of neurons leads to cell damage and death . Ibotenic acid is also metabolized into muscimol, which acts as a potent agonist of GABA receptors, leading to inhibitory effects on neuronal activity .
Comparaison Avec Des Composés Similaires
Muscimol: A potent GABA receptor agonist derived from the decarboxylation of ibotenic acid.
Glutamate: The primary excitatory neurotransmitter in the brain, structurally similar to ibotenic acid.
Kainic Acid: Another neurotoxic compound that acts as an agonist of glutamate receptors.
Uniqueness of Ibotenic Acid: Ibotenic acid is unique due to its dual role as a neurotoxin and a prodrug of muscimol. Its ability to act on multiple glutamate receptor subtypes and its conversion to muscimol, which has distinct pharmacological properties, make it a valuable tool in neuroscience research .
Propriétés
Formule moléculaire |
C5H8N2O5 |
|---|---|
Poids moléculaire |
176.13 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid;hydrate |
InChI |
InChI=1S/C5H6N2O4.H2O/c6-4(5(9)10)2-1-3(8)7-11-2;/h1,4H,6H2,(H,7,8)(H,9,10);1H2/t4-;/m0./s1 |
Clé InChI |
QVKQQLYSTODTJN-WCCKRBBISA-N |
SMILES isomérique |
C1=C(ONC1=O)[C@@H](C(=O)O)N.O |
SMILES canonique |
C1=C(ONC1=O)C(C(=O)O)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(1,3-benzothiazol-2-yl)-4-fluorophenyl] 2-acetyloxybenzoate](/img/structure/B12089183.png)

![2-{2-[(1-Methoxypropan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B12089192.png)


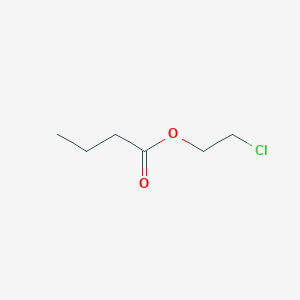

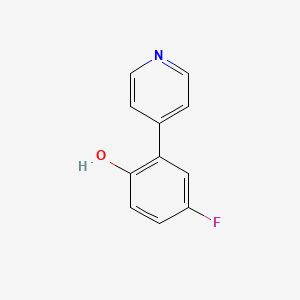
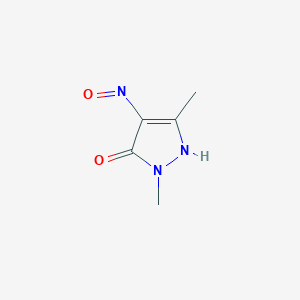
![N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide](/img/structure/B12089257.png)
![8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-10-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-yl]-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, (2R,3R,4S,8R,14R,15R)-](/img/structure/B12089259.png)
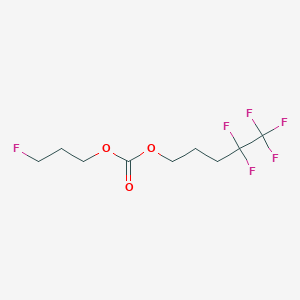
![Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP](/img/structure/B12089288.png)
